molecular formula C18H22N2O3 B11038967 4-(But-2-ynoyl)-N-(tert-butyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-5-carboxamide

4-(But-2-ynoyl)-N-(tert-butyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-5-carboxamide

Cat. No.: B11038967
M. Wt: 314.4 g/mol
InChI Key: RYKWAGWRQPDGGX-UHFFFAOYSA-N
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Description

4-(But-2-ynoyl)-N-(tert-butyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-5-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines an oxazepine ring with a butynoyl group, making it an interesting subject for synthetic and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(But-2-ynoyl)-N-(tert-butyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-5-carboxamide typically involves multiple steps:

    Formation of the Oxazepine Ring: The oxazepine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino alcohol and a suitable electrophile.

    Introduction of the But-2-ynoyl Group: The but-2-ynoyl group can be introduced via an acylation reaction using but-2-ynoic acid or its derivatives.

    N-tert-Butylation: The tert-butyl group is introduced through an alkylation reaction, often using tert-butyl bromide in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the but-2-ynoyl group, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can target the oxazepine ring or the but-2-ynoyl group, resulting in different reduced derivatives.

    Substitution: The compound can participate in substitution reactions, especially at the positions adjacent to the oxazepine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or as probes for studying biological pathways.

Medicine

The compound’s structure suggests potential pharmacological activity. It could be investigated for its ability to interact with specific biological targets, such as receptors or enzymes, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 4-(But-2-ynoyl)-N-(tert-butyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-5-carboxamide exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with a particular receptor or enzyme, modulating its activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and ring structure. This combination provides distinct chemical reactivity and potential biological activity compared to other similar compounds.

This detailed overview should provide a comprehensive understanding of This compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C18H22N2O3

Molecular Weight

314.4 g/mol

IUPAC Name

N-tert-butyl-4-but-2-ynoyl-3,5-dihydro-2H-1,4-benzoxazepine-5-carboxamide

InChI

InChI=1S/C18H22N2O3/c1-5-8-15(21)20-11-12-23-14-10-7-6-9-13(14)16(20)17(22)19-18(2,3)4/h6-7,9-10,16H,11-12H2,1-4H3,(H,19,22)

InChI Key

RYKWAGWRQPDGGX-UHFFFAOYSA-N

Canonical SMILES

CC#CC(=O)N1CCOC2=CC=CC=C2C1C(=O)NC(C)(C)C

Origin of Product

United States

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